1-(4-chlorobenzyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction forms 1-(4-chlorobenzyl)piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperidine: Similar structure but lacks the methoxypropan-2-yl group.
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-13(12-22-2)19-17(21)15-7-9-20(10-8-15)11-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21) |
InChI Key |
LQXOWYGAMVNUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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